BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- is a synthetic organic compound belonging to the phenethylamine class This compound is characterized by the presence of a trifluoromethyl group attached to the meta position of the phenyl ring and two methyl groups attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde derivatives and amines.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final Product Formation: The final product is obtained through purification and isolation techniques, such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), leading to the modulation of monoamine neurotransmission . This results in various physiological effects, including central nervous system stimulation.
Comparison with Similar Compounds
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- can be compared with other similar compounds, such as:
Phenethylamine: A natural monoamine alkaloid with central nervous system stimulant properties.
Alpha-methylphenethylamine: A synthetic derivative with enhanced stimulant effects.
Trifluoromethylphenethylamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- is unique due to the presence of both alpha,alpha-dimethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1645-09-6 |
---|---|
Molecular Formula |
C11H14F3N |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3 |
InChI Key |
CUEVAAQJHCRHJI-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
1645-09-6 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.